REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][O:6][C:7](=[O:23])[C:8]1[CH:13]=[CH:12][C:11]([N:14]([CH:19]=O)[CH2:15][C:16](=O)[CH3:17])=[C:10]([O:21][CH3:22])[CH:9]=1.C([O-])(=O)C.[NH4+:28]>C(OCC)(=O)C>[CH3:5][O:6][C:7](=[O:23])[C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:15]=[C:16]([CH3:17])[N:28]=[CH:19]2)=[C:10]([O:21][CH3:22])[CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N(CC(C)=O)C=O)OC)=O
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
under stirring at 140° C. for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
cooling after the reaction
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Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
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Type
|
FILTRATION
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Details
|
The obtained organic layer was filtered with a silica gel pad
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Type
|
DRY_WITH_MATERIAL
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Details
|
after dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
Tert-butylmethyl ether and heptane were added to the residue
|
Type
|
CUSTOM
|
Details
|
the deposited solids were separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with a 50% heptane solution of tert-butylmethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)N1C=NC(=C1)C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |